molecular formula C23H17FN2O3 B2666425 N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-45-1

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2666425
CAS RN: 1040645-45-1
M. Wt: 388.398
InChI Key: PMLUMNWANKRFMC-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For instance, the synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis reactions, and the phenyl group could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds structurally related to "N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide" exhibit promising antimicrobial properties. For instance, a study synthesized a series of quinazolinone and thiazolidinone derivatives and screened them for in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial potential against various pathogens (Desai, Dodiya, & Shihora, 2011).

Anticancer Applications

In the realm of anticancer research, 3-hydroxyquinoline-4(1H)-one derivatives have been synthesized and evaluated for cytotoxic activity against various cancer and non-malignant cell lines. These studies indicate that such compounds could serve as potential anticancer agents, showcasing their ability to inhibit cancer cell proliferation (Funk et al., 2015).

Photophysical Studies

The photophysical properties of norfloxacin and its derivatives, which share structural similarities with "N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide", have been extensively studied. These investigations reveal insights into the role of excited state intramolecular charge transfer in the photophysical behavior of these compounds, offering potential applications in the development of fluorescent probes and other photophysical tools (Cuquerella, Miranda, & Bosca, 2006).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-14-11-12-15(13-18(14)24)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLUMNWANKRFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

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